molecular formula C5H12ClN5 B1377858 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 1375472-36-8

5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No.: B1377858
CAS No.: 1375472-36-8
M. Wt: 177.63 g/mol
InChI Key: QWSLEFDDIBXXNF-UHFFFAOYSA-N
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Description

5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of 3-aminopropylamine with 4H-1,2,4-triazole under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Its triazole ring is known for its bioactivity and ability to interact with biological macromolecules.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-(3-aminopropyl)-1H-indole-2,5-dione hydrochloride
  • 3-(3-aminopropyl)-1H-pyrrole-2,5-dione hydrochloride
  • 3-(3-aminopropyl)-1H-pyrrole-2,5-dione hydrochloride

Uniqueness: 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-aminopropyl)-1H-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.ClH/c6-3-1-2-4-8-5(7)10-9-4;/h1-3,6H2,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSLEFDDIBXXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride
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5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride
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5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride
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5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 5
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5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride
Reactant of Route 6
5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride

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